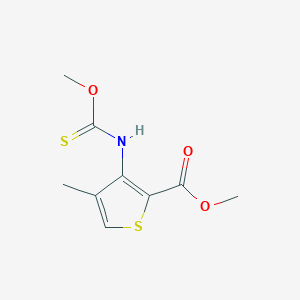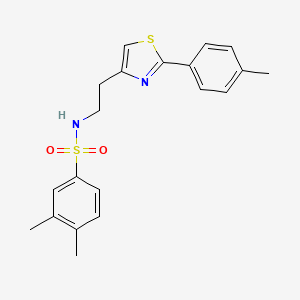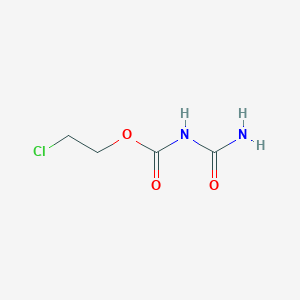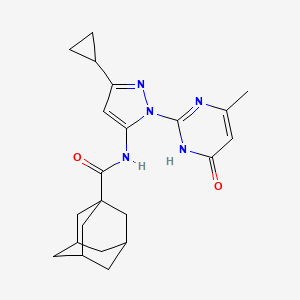
2-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H19FN2O2S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Compound Properties
The research into structural aspects of isoquinoline derivatives, closely related to 2-(4-fluorophenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, reveals insights into their salt and inclusion compounds. These compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its analogs, demonstrate unique behavior upon treatment with various acids, forming gels or crystalline solids based on the nature of the acid used. This property is significant in understanding the compound's potential applications in material science, especially in the development of gelators and crystalline materials with specific fluorescence characteristics. These materials' fluorescence emission properties, particularly their enhancement or suppression under specific conditions, offer valuable insights for developing new fluorescent materials for sensors or imaging applications (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Biological Activity
Another study focuses on the synthesis of sulfonamide derivatives from chloro-N-(4-sulfamoylphenyl)acetamides, leading to the production of compounds with potential cytotoxic activities against cancer cell lines. Although this research does not directly involve this compound, it highlights the broader category of acetamide derivatives' relevance in developing anticancer agents. The study identifies compounds with significant potency against breast and colon cancer cell lines, underscoring the importance of exploring the therapeutic potential of related compounds in oncology (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Fluorine Chemistry and Electrophilic Fluorination
Research into perfluoro-[N-(4-pyridyl)acetamide], a compound structurally akin to the target molecule, underscores the importance of fluorinated compounds in organic synthesis and pharmaceutical chemistry. The study elaborates on a new site-selective electrophilic fluorinating agent, demonstrating its efficacy in mild conditions. This research underscores fluorinated compounds' significance, offering insights into developing novel fluorinating agents that can be used in synthesizing biologically active molecules or materials with unique properties (Banks, Besheesh, & Tsiliopoulos, 1996).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2S/c23-18-6-3-15(4-7-18)12-21(26)24-19-8-5-16-9-10-25(14-17(16)13-19)22(27)20-2-1-11-28-20/h1-8,11,13H,9-10,12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCROUBLKDVXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2678713.png)

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2678716.png)
![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)


![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)


![2-[(4-Trifluoromethylbenzyl)amino]ethanol](/img/structure/B2678726.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)

